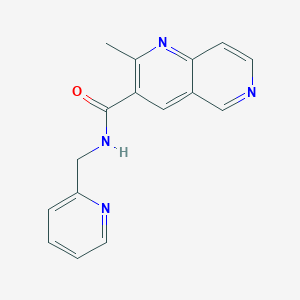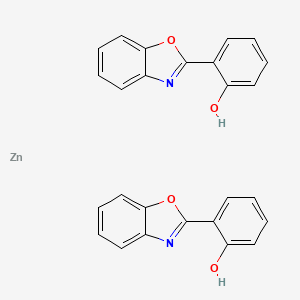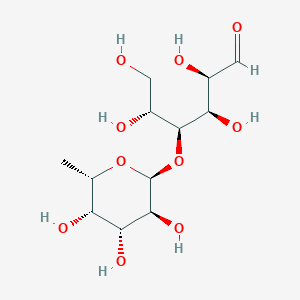![molecular formula C32H16Cl2N8Ti-2 B13400783 dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13400783.png)
dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene, also known as Titanium (IV) phthalocyanine dichloride, is a member of the metal phthalocyanine class of compounds. These compounds are characterized by a macrocyclic aromatic structure with a central metal atom. In this case, the central metal atom is titanium (IV), coordinated with two chloride ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Titanium (IV) phthalocyanine dichloride can be synthesized through various methods. One common approach involves the reaction of titanium tetrachloride with phthalonitrile in the presence of a suitable solvent. The reaction typically requires elevated temperatures and may involve additional reagents to facilitate the formation of the phthalocyanine ring .
Industrial Production Methods
Industrial production of Titanium (IV) phthalocyanine dichloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Titanium (IV) phthalocyanine dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The chloride ligands can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium (IV) phthalocyanine oxide, while substitution reactions can produce a variety of titanium (IV) phthalocyanine derivatives with different ligands .
Wissenschaftliche Forschungsanwendungen
Titanium (IV) phthalocyanine dichloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Titanium (IV) phthalocyanine dichloride involves its interaction with light and other molecules. The phthalocyanine ring system exhibits a delocalized π-electron system, facilitating charge transport. When exposed to light, the compound can undergo photoexcitation, leading to the generation of electron-hole pairs. These charge carriers can participate in various chemical reactions, such as photocatalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper (II) phthalocyanine: Another metal phthalocyanine with similar optoelectronic properties.
Zinc (II) phthalocyanine: Known for its use in photodynamic therapy and optoelectronics.
Iron (II) phthalocyanine: Used as a catalyst in various chemical reactions.
Uniqueness
Titanium (IV) phthalocyanine dichloride is unique due to its specific coordination environment and the presence of titanium (IV) as the central metal atom. This gives it distinct electronic properties and reactivity compared to other metal phthalocyanines.
Eigenschaften
Molekularformel |
C32H16Cl2N8Ti-2 |
|---|---|
Molekulargewicht |
631.3 g/mol |
IUPAC-Name |
dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.2ClH.Ti/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+2/p-2 |
InChI-Schlüssel |
UZSWDSNUYFMFRO-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.Cl[Ti]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-alpha-[(1R)-1-methylethyl]-4,6-methano-1,3,2-benzodioxaborole-2-methanamine hydrochloride](/img/structure/B13400706.png)


![(3S,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13400726.png)
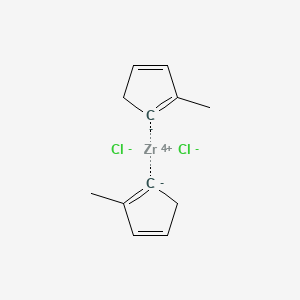
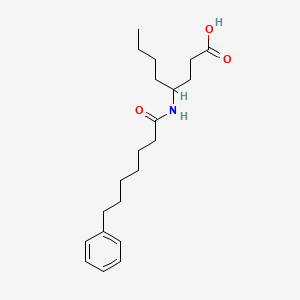
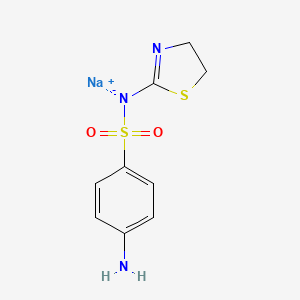
![2-Biphenyl-4-yl-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13400748.png)
